N2-Benzyloxycarbonyl-L-homoglutamine

Overview

Description

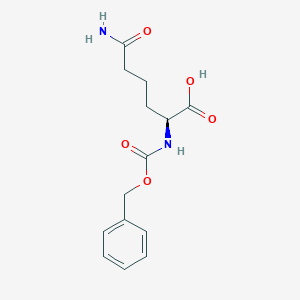

N2-Benzyloxycarbonyl-L-homoglutamine (CAS 83793-19-5) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₁₄H₁₈N₂O₅, with a molecular weight of 294.3 g/mol . The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group of L-homoglutamine, a homolog of glutamine with an additional methylene (-CH₂-) group in its side chain . This structural modification enhances steric bulk and alters solubility compared to standard glutamine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyloxycarbonyl-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-homoglutamine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2-Benzyloxycarbonyl-L-homoglutamine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis, typically using acidic or basic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

- **

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Biological Activity

N2-Benzyloxycarbonyl-L-homoglutamine (Z-hGln) is a synthetic derivative of L-homoglutamine, notable for its potential biological activities and applications in biochemical research. This article delves into its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound possesses the following chemical properties:

- Molecular Formula : C14H18N2O5

- Molecular Weight : 294.3 g/mol

- CAS Number : 83793-19-5

- SMILES Notation : C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O

The compound features a benzyloxycarbonyl group that enhances its stability and reactivity, making it particularly useful in synthetic and biological applications .

This compound exhibits various biological activities primarily due to its structural resemblance to natural amino acids. Its mechanisms of action include:

- Modulation of Receptor Activity : It acts as an antagonist to several receptors, including the motilin receptor and purinergic P2Y1 receptors. This suggests potential therapeutic applications in gastrointestinal and cardiovascular disorders .

- Inhibition of Enzymatic Pathways : The compound has shown inhibitory effects on pathways such as the canonical Wnt/β-catenin signaling pathway, which is crucial in cancer progression and development .

Case Studies and Research Findings

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, studies have demonstrated its effectiveness in reducing glycolysis in aggressive cancers, similar to other analogs like 2-deoxy-D-glucose .

- Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its ability to protect amino groups during coupling reactions. This property is particularly advantageous in the development of peptide-based therapeutics .

- Bioorthogonal Chemistry : this compound can be incorporated into proteins using engineered tRNA synthetases, enabling the study of protein interactions and dynamics through bioorthogonal reactions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Homoglutamine | Basic amino acid structure | Natural occurrence; lacks protective groups |

| N-Benzyloxycarbonyl-L-glutamine | One benzyloxycarbonyl group | Less steric hindrance compared to Z-hGln |

| N2,N6-Di-benzoyl-L-homoglutamine | Two benzoyl groups instead of benzyloxy | Different reactivity due to carbonyl vs. ether linkages |

| N2,N6-Bis(benzyloxycarbonyl)-L-glutamine | Similar protective groups | Differences in amino acid backbone |

This compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications .

Scientific Research Applications

Peptide Synthesis

Overview

N2-Benzyloxycarbonyl-L-homoglutamine is primarily utilized in peptide synthesis due to its stability and ability to prevent unwanted side reactions. The benzyloxycarbonyl group acts as a protective moiety that can be selectively removed under specific conditions, facilitating the synthesis of complex peptides.

Case Study: Side Reactions in Peptide Synthesis

A study by Liberek and Kasprzykowska (2009) examined the behavior of Cbz-homoglutamine during peptide synthesis. They identified that while coupling reactions generally proceed smoothly, minor conversions to nitrile by-products can occur. The introduction of N-hydroxybenzotriazole was shown to mitigate these side reactions effectively, enhancing overall yield and purity in peptide synthesis processes.

Enzymatic Reactions and Protein Synthesis

Role in Enzymatic Processes

In addition to its role in peptide synthesis, this compound is also employed in enzymatic reactions relevant to protein synthesis. Glass and Pelzig (1977) highlighted its use in enzymatic peptide synthesis where enzyme-labile protection was crucial for carboxyl groups. This application underscores the versatility of Cbz-homoglutamine in facilitating complex biochemical transformations.

Chemical Properties and Reactions

Chemical Behavior

this compound undergoes several types of chemical reactions:

- Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions, allowing for the release of L-homoglutamine.

- Substitution Reactions: The compound can participate in nucleophilic substitution, replacing the benzyloxycarbonyl group with other functional groups.

- Oxidation/Reduction: Although relatively stable, it can undergo oxidation or reduction under specific conditions.

| Reaction Type | Description | Conditions |

|---|---|---|

| Hydrolysis | Removal of protecting group | Acidic or basic conditions |

| Substitution | Replacement of benzyloxycarbonyl group | Nucleophilic agents |

| Oxidation/Reduction | Possible under specific conditions | Varies based on reagents |

Industrial Applications

Synthesis and Production Methods

The industrial production of this compound mirrors laboratory methods but on a larger scale. Key steps include:

- Protecting the amino group using benzyloxycarbonyl chloride.

- Utilizing bases such as sodium hydroxide or triethylamine.

- Employing organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures.

These processes are optimized for yield and purity, often involving purification techniques such as crystallization or chromatography.

Future Directions and Research Opportunities

As research continues to evolve, the applications of this compound may expand into new areas such as drug development and targeted therapies. Its role as a building block in peptide-based drugs positions it as a compound of interest for pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Benzyloxycarbonyl-L-homoglutamine, and how can purity be validated?

- Methodology : The benzyloxycarbonyl (Z) group is typically introduced using reagents like N-(Benzyloxycarbonyloxy)succinimide (), which reacts with the α-amino group of L-homoglutamine under mild alkaline conditions (pH 8–9). Post-reaction, purification via recrystallization or column chromatography is recommended.

- Purity Verification : High-performance liquid chromatography (HPLC) is critical, as referenced in catalogs specifying purity grades (e.g., >95.0% HLC) (Evidences 3, 4, 11). Complementary techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity.

Q. Which analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Resolves stereochemistry and confirms the Z-group attachment (e.g., benzyl protons at ~7.3 ppm and carbonyl signals near 170 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₂O₅: 356.373) ().

- HPLC : Monitors purity and detects side products (e.g., incomplete protection or hydrolysis).

Q. What storage conditions are optimal for maintaining stability?

- Guidelines : Store in sealed, moisture-free containers at 0–6°C (Evidences 3, 4, 14). Avoid exposure to light and oxidizing agents. Stability under these conditions is inferred from analogs like N-Benzyloxycarbonyl-L-tyrosine ( ) and safety protocols for benzyl-containing compounds ().

Advanced Research Questions

Q. How can coupling efficiency of the Z-group to L-homoglutamine be enhanced in solid-phase synthesis?

- Optimization Strategies :

- Coupling Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) or HOBt to reduce racemization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Reaction Monitoring : Real-time FTIR or LC-MS tracks reaction progress to adjust stoichiometry or reaction time.

Q. How should researchers resolve discrepancies in solubility data across studies?

- Approach :

- Solvent Screening : Test solvents with varying polarity (e.g., DMSO for high solubility, hexane for precipitation).

- pH Adjustment : The compound’s LogP (3.25, ) suggests moderate hydrophobicity; buffered aqueous systems (pH 6–8) may enhance solubility.

- Co-solvents : Ethanol/water mixtures (e.g., 30% ethanol) balance solubility and stability.

Q. What alternatives exist for low-yield Z-group deprotection under hydrogenolysis?

- Solutions :

- Catalyst Optimization : Use palladium-on-carbon (Pd/C) with controlled hydrogen pressure (1–3 atm).

- Acidic Deprotection : Trifluoroacetic acid (TFA) or HBr/acetic acid cleaves the Z-group without hydrogenation side reactions.

- Monitoring : TLC or HPLC ensures complete deprotection while minimizing over-degradation.

- Caution : Avoid prolonged exposure to acidic conditions to prevent glutamine side-chain modification.

Comparison with Similar Compounds

Key Properties:

- Melting Point : 166–168°C

- Solubility: Slightly soluble in DMSO, methanol, and pyridine .

- Storage : Stable at +4°C under inert atmospheres; shipped at room temperature .

- Applications : Used as a building block in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling .

The benzyloxycarbonyl (Z) group is a classical protecting moiety in peptide chemistry. Below, N2-Benzyloxycarbonyl-L-homoglutamine is compared to structurally related compounds, focusing on molecular features, stability, and applications.

Structural and Functional Differences

a) N-Benzyloxycarbonyl-L-glutamine (Z-L-Gln)

- Structure: L-Glutamine with a Z group at the α-amino position.

- Key Difference: L-Homoglutamine has a four-carbon side chain (CH₂-CH₂-CH₂-CONH₂) versus L-glutamine’s three-carbon chain (CH₂-CH₂-CONH₂).

b) N2-Benzyloxycarbonyl-L-lysine (Z-L-Lys)

- Structure: L-Lysine with a Z-protected ε-amino group.

- Key Difference : The lysine side chain (NH₂-(CH₂)₄-) is cationic under physiological conditions, whereas homoglutamine’s side chain (CONH₂-(CH₂)₃-) is polar but uncharged. This impacts their roles in peptide design—Z-L-Lys is used for introducing positive charges, while Z-L-homoglutamine contributes to neutral, hydrophilic regions .

c) N-Benzoyl-3',5'-di-O-levulinyl-β-L-2'-deoxycytidine ()

- Structure : A nucleoside derivative with benzoyl and levulinyl protecting groups.

- Key Difference: While unrelated to amino acids, this compound highlights the versatility of benzoyl/levulinyl groups in nucleoside chemistry. Unlike the Z group, these moieties are acid-labile and used in orthogonal protection strategies .

Physicochemical and Stability Comparison

Notes:

- Z-L-homoglutamine’s higher storage temperature (+4°C vs. -20°C for many Z-protected amino acids) suggests greater stability, possibly due to reduced hygroscopicity .

- Solubility in polar aprotic solvents (e.g., DMSO) aligns with its use in SPPS, where such solvents are standard .

Research and Industrial Relevance

- Supply Chain: N2-Z-L-homoglutamine is noted for high purity (>95%) and reliable availability from suppliers like Glentham Life Sciences and Santa Cruz Biotechnology, with rapid shipping and responsive customer support .

Properties

IUPAC Name |

(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMFLXRPFTILO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551703 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83793-19-5 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.